molecular formula C8H12N4O3 B2728141 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine CAS No. 53960-83-1

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine

Cat. No.: B2728141
CAS No.: 53960-83-1
M. Wt: 212.209
InChI Key: KMXODOQVUCOXIQ-UHFFFAOYSA-N
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Description

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure

Mechanism of Action

Preparation Methods

The synthesis of 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine has several scientific research applications:

Comparison with Similar Compounds

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can be compared with other similar compounds, such as:

Biological Activity

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various enzymes and receptors. Pyrazoles often exhibit tautomerism, which can influence their reactivity and binding affinity to biological targets. The compound's nitro group may also participate in redox reactions, potentially enhancing its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) for several pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. Table 1 summarizes the cytotoxicity data for various pyrazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
4aMCF73.79Induction of apoptosis
5aSF-26812.50Cell cycle arrest
7bNCI-H46042.30Microtubule destabilization

These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced anticancer activity by targeting specific cellular pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been explored. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving the evaluation of multiple pyrazole derivatives against resistant strains of bacteria showed that compounds like this compound significantly inhibited biofilm formation, highlighting its potential in combating antibiotic resistance .
  • Anticancer Efficacy : In a preclinical trial, a derivative similar to this compound was tested on human cancer cell lines, resulting in notable tumor growth inhibition and apoptosis induction .

Properties

IUPAC Name

4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXODOQVUCOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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